

Rebaudioside J: A Promising Minor Steviol Glycoside for Food Science Innovation

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Compound of Interest

Compound Name: *Rebaudioside J*

Cat. No.: *B10817741*

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[City, State] – [Date] – As the food and beverage industry continues its quest for superior, natural, non-caloric sweeteners, the lesser-known steviol glycoside, **Rebaudioside J** (Reb J), is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. While extensive research has focused on its more abundant counterparts like Rebaudioside A and M, the unique properties of Reb J are beginning to be explored, offering potential for improved taste profiles and wider applications in food formulations. This document provides a comprehensive overview of the current, albeit limited, scientific knowledge on **Rebaudioside J** and outlines detailed protocols for its evaluation and application in food science research.

Introduction to Rebaudioside J

Rebaudioside J is a minor steviol glycoside naturally present in the leaves of the *Stevia rebaudiana* Bertoni plant. Like other steviol glycosides, it is a diterpene glycoside responsible for the sweet taste of the stevia leaf. Its molecular structure, featuring a steviol backbone with attached glucose and rhamnose units, differentiates it from other rebaudiosides and influences its sensory and physicochemical properties. The United States Food and Drug Administration (FDA) has acknowledged stevia leaf extracts containing various steviol glycosides, including **Rebaudioside J**, as Generally Recognized as Safe (GRAS) for use as a general-purpose sweetener in foods and beverages[1].

Physicochemical Properties

Currently, detailed quantitative data on the physicochemical properties of pure **Rebaudioside J** is not widely available in peer-reviewed literature. However, general characteristics can be inferred from studies on other steviol glycosides and preliminary findings.

Solubility

The solubility of steviol glycosides is a critical factor for their application in food and beverage formulations. While specific solubility curves for **Rebaudioside J** in water at various temperatures and pH values are not yet established, it is known to be soluble in dimethyl sulfoxide (DMSO). Research on other minor steviol glycosides suggests that solubility in aqueous solutions can be limited but may be enhanced through various techniques. A patented enzymatic method for producing **Rebaudioside J** from the more abundant Rebaudioside A suggests its potential for scalable production, which will be crucial for conducting detailed solubility and application studies[2].

Table 1: General Physicochemical Properties of **Rebaudioside J**

Property	Value	Source
Chemical Formula	C ₅₀ H ₈₀ O ₂₇	GlpBio
CAS Number	1313049-59-0	GlpBio
Solubility	Soluble in DMSO	GlpBio

Sensory Profile and Sweetness Potency

The sensory profile of a sweetener is paramount to its success in the food industry. While comprehensive sensory panel data for **Rebaudioside J** is scarce, research on minor steviol glycosides indicates a trend towards cleaner taste profiles with reduced bitterness and aftertaste compared to stevioside and Rebaudioside A[3][4]. The unique glycosylation pattern of **Rebaudioside J** is expected to contribute to a distinct sweetness profile.

Table 2: Comparative Sensory Attributes of Selected Steviol Glycosides

Steviol Glycoside	Relative Sweetness to Sucrose (approx.)	Key Sensory Notes
Stevioside	150-300x	Bitter, licorice-like aftertaste[5][6]
Rebaudioside A	250-450x	Less bitter than stevioside, but can have a lingering aftertaste at high concentrations[5][7]
Rebaudioside D	High	Less bitter, cleaner taste[3][4]
Rebaudioside M	200-350x	Clean, sweet taste with minimal bitterness[8][9]
Rebaudioside J	Data not available	Expected to have a favorable taste profile as a minor glycoside.

Applications in Food Science Research

The potential applications of **Rebaudioside J** in food products are broad, spanning beverages, dairy, bakery, and confectionery. Its anticipated clean sweetness profile makes it a strong candidate for use in formulations where taste is a primary driver of consumer acceptance.

Potential Food and Beverage Applications:

- **Beverages:** Carbonated soft drinks, juices, flavored waters, and teas.
- **Dairy Products:** Yogurts, ice creams, and flavored milks.
- **Bakery Products:** Cakes, cookies, and pastries, where it can be used in combination with bulking agents.
- **Confectionery:** Candies, chocolates, and chewing gums.

Experimental Protocols

Due to the limited specific research on **Rebaudioside J**, the following protocols are adapted from established methodologies for the evaluation of other steviol glycosides and can be

tailored for the study of **Rebaudioside J**.

Protocol 1: Determination of Sweetness Potency and Sensory Profile

This protocol outlines a method for conducting a sensory evaluation to determine the sweetness intensity and descriptive sensory profile of **Rebaudioside J** in an aqueous solution.

1. Objective: To determine the sweetness equivalence of **Rebaudioside J** relative to sucrose and to characterize its sensory attributes (e.g., bitterness, licorice-like aftertaste, metallic taste, onset and duration of sweetness).

2. Materials:

- **Rebaudioside J** (high purity)
- Sucrose (analytical grade)
- Deionized, purified water
- Sensory evaluation booths with controlled lighting and temperature
- Computerized sensory data collection system (e.g., Compusense, FIZZ)
- Glass beakers, graduated cylinders, and volumetric flasks
- Unsalted crackers and purified water for palate cleansing

3. Panelist Selection and Training:

- Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.
- Conduct screening sessions to assess panelists' taste acuity and ability to discriminate between different sweet and bitter tastes.
- Train panelists on the specific sensory attributes to be evaluated using reference standards for sweetness (sucrose solutions of varying concentrations), bitterness (caffeine solutions), and other potential off-tastes.

4. Sample Preparation:

- Prepare a series of sucrose solutions ranging from 2% to 10% (w/v) in purified water to serve as sweetness references.
- Prepare a range of **Rebaudioside J** solutions at concentrations expected to be iso-sweet to the sucrose references. Initial concentrations can be estimated based on the sweetness potency of other minor steviol glycosides.
- Present all samples at room temperature in coded, opaque cups.

5. Sensory Evaluation Procedure:

- Employ a two-alternative forced-choice (2-AFC) or a ranking test to determine the iso-sweetness concentration of **Rebaudioside J** to a target sucrose concentration (e.g., 5% sucrose).
- Once the iso-sweet concentration is determined, conduct a descriptive analysis using a trained panel.
- Panelists will rate the intensity of various sensory attributes (sweetness, bitterness, metallic, licorice, aftertaste) on a line scale (e.g., 0-15 cm).
- Ensure panelists cleanse their palates with unsalted crackers and water between samples.

6. Data Analysis:

- Analyze the 2-AFC data using statistical tables to determine the concentration of **Rebaudioside J** that is significantly different from the reference.
- Analyze the descriptive analysis data using Analysis of Variance (ANOVA) to identify significant differences in sensory attributes between **Rebaudioside J** and sucrose.
- Use Principal Component Analysis (PCA) to visualize the sensory space and the relative positioning of **Rebaudioside J** and other sweeteners.

Protocol 2: Evaluation of Stability in a Beverage Model System

This protocol describes a method to assess the stability of **Rebaudioside J** in a model acidic beverage system under different storage conditions.

1. Objective: To evaluate the chemical stability of **Rebaudioside J** in a low-pH beverage system at various temperatures over time.

2. Materials:

- **Rebaudioside J** (high purity)
- Citric acid
- Sodium citrate
- Deionized, purified water
- pH meter
- Incubators/environmental chambers set to desired temperatures (e.g., 5°C, 25°C, 40°C)
- High-Performance Liquid Chromatography (HPLC) system with a UV or Charged Aerosol Detector (CAD)
- C18 HPLC column
- Acetonitrile (HPLC grade)
- Phosphoric acid or other suitable buffer components for the mobile phase

3. Sample Preparation:

- Prepare a citrate buffer solution (e.g., pH 3.0) to mimic the acidity of a typical soft drink.
- Dissolve a known concentration of **Rebaudioside J** in the citrate buffer.

- Aliquot the solution into sealed, amber glass vials to protect from light.

4. Storage Conditions:

- Store the vials at different temperatures (e.g., 5°C, 25°C, 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove triplicate samples from each storage condition for analysis.

5. Analytical Method (HPLC):

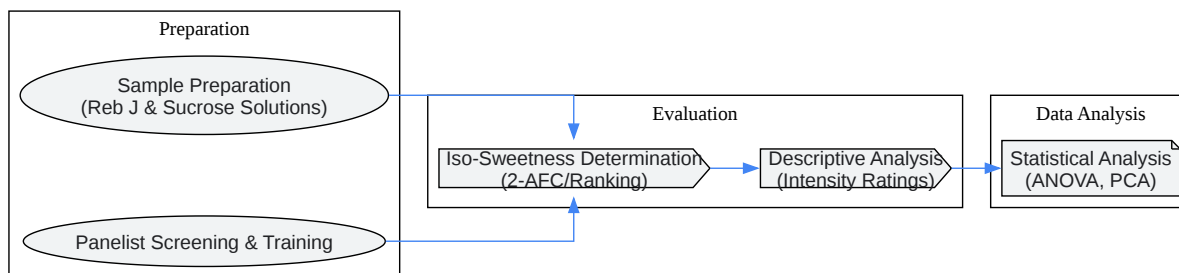
- Develop and validate an HPLC method for the quantification of **Rebaudioside J**. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer is a common starting point for steviol glycoside analysis[10][11].
- The UV detection wavelength is typically set around 210 nm for steviol glycosides[10][11].
- Inject a known volume of the sample onto the HPLC system.
- Quantify the concentration of **Rebaudioside J** by comparing the peak area to a standard curve prepared from a pure standard of **Rebaudioside J**.

6. Data Analysis:

- Plot the concentration of **Rebaudioside J** as a function of time for each storage condition.
- Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant (k) and half-life ($t_{1/2}$) for each condition.

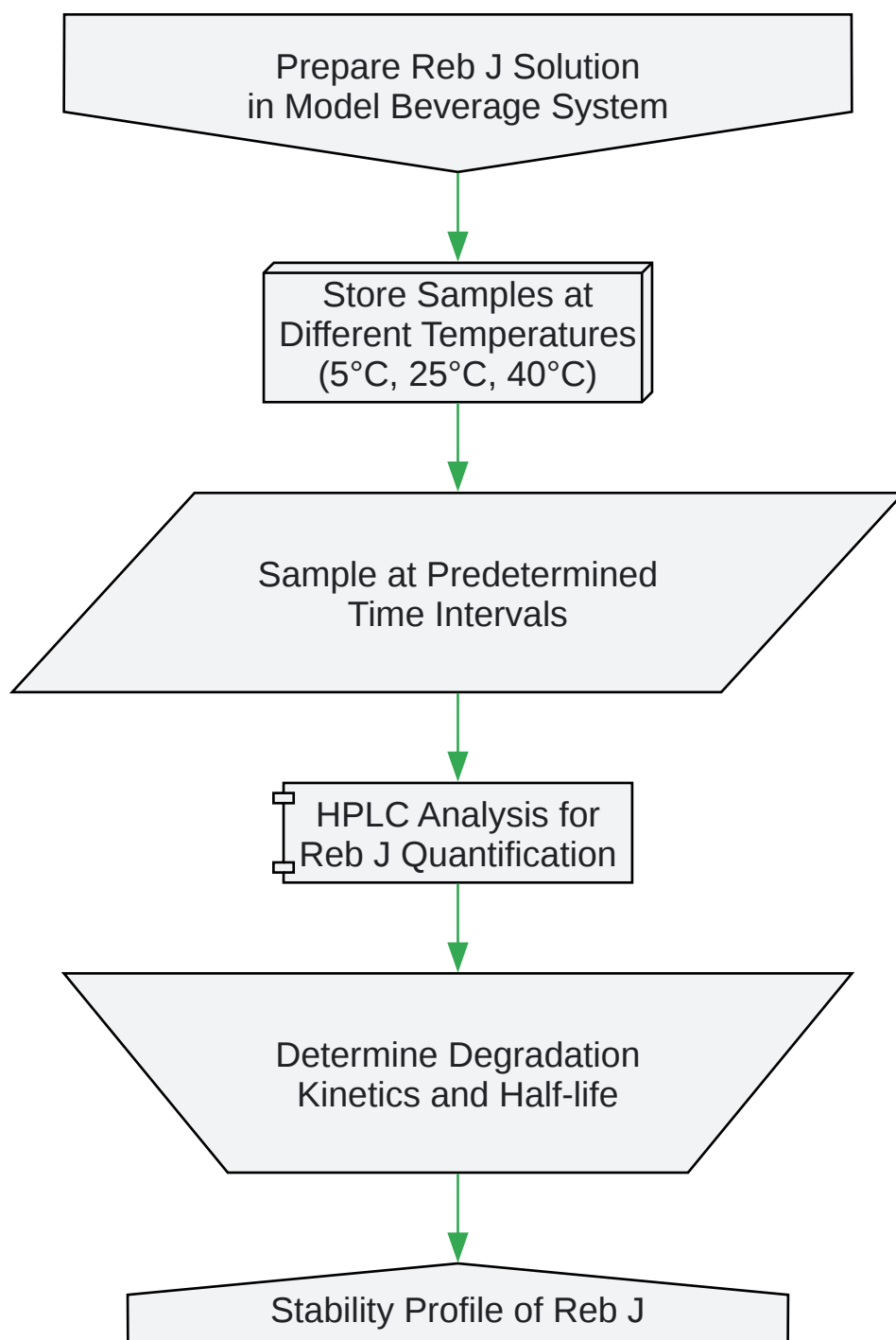
Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of the research process, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflows.



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Caption: Workflow for the sensory evaluation of **Rebaudioside J**.



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Caption: Experimental workflow for **Rebaudioside J** stability testing.

Future Directions

The preliminary information on **Rebaudioside J**, coupled with the broader knowledge of minor steviol glycosides, suggests a promising future for its application in the food industry. Further research is critically needed to:

- Quantify its sweetness potency across a range of concentrations and in different food matrices.
- Fully characterize its sensory profile, including any off-tastes and temporal effects.
- Determine its solubility and stability under various processing and storage conditions relevant to the food industry.
- Investigate potential synergistic effects when blended with other sweeteners.

As more data becomes available, **Rebaudioside J** may prove to be a valuable tool for food scientists and product developers in creating healthier, better-tasting food and beverage products. The protocols outlined in this document provide a foundational framework for initiating this important research.

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